molecular formula C14H14ClNO3S B350365 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine CAS No. 71862-69-6

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine

Cat. No.: B350365
CAS No.: 71862-69-6
M. Wt: 311.8g/mol
InChI Key: UQUNKQRXZJVTTQ-UHFFFAOYSA-N
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Description

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine is a chemical compound with the molecular formula C14H14ClNO3S and a molecular weight of 311.78 g/mol . This compound is characterized by the presence of a chloronaphthalene group attached to a sulfonylmorpholine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloronaphthalene group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine is unique due to the presence of both a chloronaphthalene group and a sulfonylmorpholine moiety. This combination imparts distinct chemical properties, making it useful in various applications that similar compounds may not be suitable for .

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUNKQRXZJVTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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